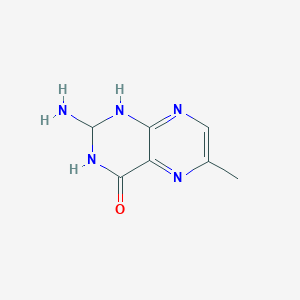
1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole is an organosulfur compound characterized by the presence of a benzenesulfonyl group attached to a trichlorinated pyrrole ring
Méthodes De Préparation
The synthesis of 1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole typically involves the reaction of benzenesulfonyl chloride with 2,3,5-trichloropyrrole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C4H2Cl3N→C6H5SO2C4H2Cl3N+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyrrole ring are replaced by other nucleophiles. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfonic acids or sulfonate esters. Reagents such as hydrogen peroxide or peracids are typically used for these reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The trichloropyrrole moiety can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole can be compared with other benzenesulfonyl derivatives, such as benzenesulfonic acid and benzenesulfonyl chloride. While these compounds share the benzenesulfonyl group, their chemical properties and reactivity differ significantly due to the presence of different substituents on the aromatic ring. For example:
Benzenesulfonic Acid: This compound is a strong acid and is primarily used in the synthesis of detergents and dyes.
Benzenesulfonyl Chloride: It is a versatile reagent used in the synthesis of sulfonamides and sulfonate esters.
The unique combination of the benzenesulfonyl group with the trichloropyrrole ring in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
91917-53-2 |
|---|---|
Formule moléculaire |
C10H6Cl3NO2S |
Poids moléculaire |
310.6 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2,3,5-trichloropyrrole |
InChI |
InChI=1S/C10H6Cl3NO2S/c11-8-6-9(12)14(10(8)13)17(15,16)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
AKSGDTBQPIIJAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


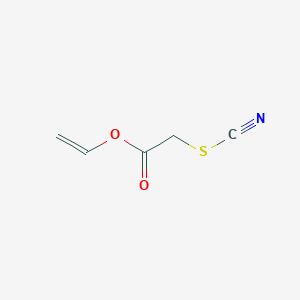
![1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14350718.png)
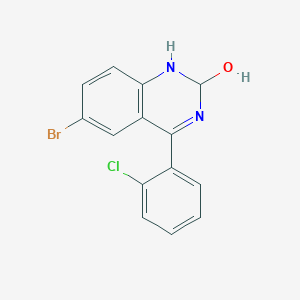
![1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14350728.png)

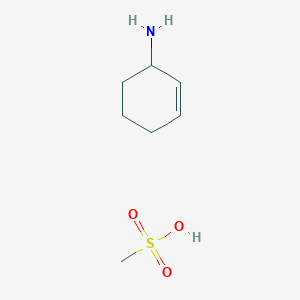
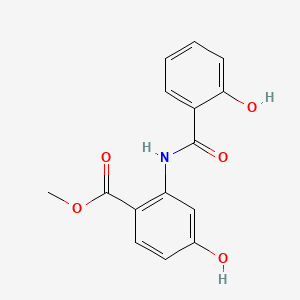
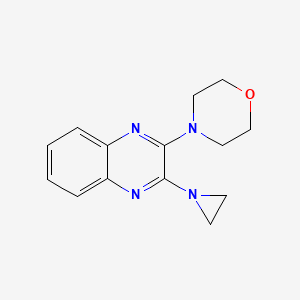

![(E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine]](/img/structure/B14350757.png)
![5,11-Diphenyl-8H-cyclohepta[b]naphthalene](/img/structure/B14350764.png)
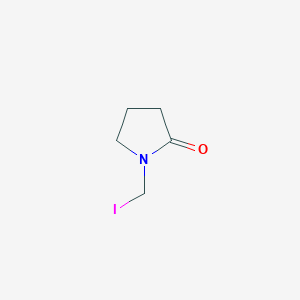
![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)
